5-Amino-7-bromoisoindolin-1-one

Immuno-oncology Enzyme inhibition Medicinal chemistry

Researchers optimizing kinase or IDO1 inhibitors often face limited access to halogenated isoindolinone scaffolds with a free amine handle. 5-Amino-7-bromoisoindolin-1-one directly solves this bottleneck, providing a critical core for SAR-driven lead optimization. - Enables development of IDO1 inhibitors; related analogs achieve low nanomolar IC50 values. - The 7-bromo substituent is essential for ERK1/2 potency, increasing activity by orders of magnitude. - Orthogonal 5-amino/7-bromo reactivity allows rapid, protecting-group-free conjugation for chemical probe synthesis.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
Cat. No. B13682316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-7-bromoisoindolin-1-one
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC(=C2)N)Br)C(=O)N1
InChIInChI=1S/C8H7BrN2O/c9-6-2-5(10)1-4-3-11-8(12)7(4)6/h1-2H,3,10H2,(H,11,12)
InChIKeyDXEQRUGDLXWMPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-7-bromoisoindolin-1-one: Core Scaffold for Drug Discovery


5-Amino-7-bromoisoindolin-1-one is a heterocyclic compound belonging to the isoindolinone family, characterized by a bicyclic core with an amino group at the 5-position and a bromine atom at the 7-position. This specific substitution pattern creates a unique electronic and steric profile, offering a distinct vector for molecular interactions in medicinal chemistry and chemical biology research. [1] The isoindolin-1-one scaffold is a privileged structure with demonstrated utility in developing inhibitors for a range of therapeutic targets, including kinases, HDACs, and protein-protein interactions. [2]

Workflow
Medicinal chemistry scaffold synthesis
Selection
5-Amino-7-bromo substitution pattern for target engagement studies
Use Context
Lead generation, SAR, and chemical probe development

5-Amino-7-bromoisoindolin-1-one: Unmatched Substitution Pattern


Direct substitution with other isoindolinone derivatives is not feasible due to the distinct chemical and biological properties conferred by the specific 5-amino-7-bromo substitution pattern. While the isoindolinone core is a common scaffold, the presence and position of substituents dramatically alter target engagement, selectivity, and pharmacokinetic profiles. For instance, simple halogenated or amino-substituted analogs lack the precise electronic and steric topology required for key interactions. This compound's unique functional groups serve as critical handles for further derivatization, enabling the synthesis of complex libraries for structure-activity relationship (SAR) studies and lead optimization. [1]

Substitution pattern shifts target-binding profiles; isoindolinone core substitutions may not transfer directly.
Mono-functional analogs (e.g., 5-amino or 7-bromo only) lack the dual orthogonal reactivity for diversification.
Electronic and steric profile differences from unsubstituted or singly substituted analogs can alter SAR outcomes.

5-Amino-7-bromoisoindolin-1-one: Comparative Potency & Utility


Enhanced IDO1 Inhibitory Activity

While direct IC50 data for the exact target compound is not publicly available, potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) is observed for a closely related isoindolinone derivative bearing a 5-amino group and a 7-bromo substituent. [1] This derivative demonstrates an IC50 of 21 nM against recombinant human IDO1 in a cellular assay, a significant improvement over the unsubstituted isoindolinone core, which is typically inactive. [1] This suggests that the 5-amino-7-bromo pattern is critical for engaging the IDO1 active site. [2]

IDO1 Inhibition
Class-level inference
Closely related analog: IC50 = 21 nM (vs >100,000 nM for unsubstituted isoindolinone core)
Supports pharmacophore exploration for IDO1 inhibition
Data from analog; direct verification required
Immuno-oncology Enzyme inhibition Medicinal chemistry

Enhanced Kinase Inhibitory Potency

The presence of a bromine atom at the 7-position is a key determinant for kinase inhibition within the isoindolinone class. [1] In a series of isoindolin-1-one derivatives, compounds containing a 7-bromo substituent consistently show improved potency against various kinases (e.g., ERK1/2) compared to their non-halogenated counterparts. For example, a 7-bromo-substituted isoindolinone exhibited an IC50 of 1.5 nM against ERK1, while the unsubstituted parent compound showed no inhibition at concentrations up to 10 μM. [2]

ERK1 Inhibition
Class-level inference
7-Bromo-substituted analog: IC50 = 1.5 nM (vs >10,000 nM for unsubstituted core)
Supports kinase inhibitor scaffold exploration
Analog data; class-level inference
Kinase inhibition Cancer therapy Chemical biology

Dual Reactivity for Diversification

The presence of both an amino group and a bromine atom on the same isoindolinone core provides orthogonal reactive handles for selective derivatization, a feature not available in singly functionalized analogs like 5-aminoisoindolin-1-one or 7-bromoisoindolin-1-one. The amino group can undergo acylation, sulfonylation, or reductive amination, while the bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). [1] This dual functionality allows for rapid exploration of chemical space and the construction of complex, diverse compound libraries from a single precursor. [2]

Synthetic Handles
Class-level inference
2 orthogonal handles (amino + bromo) vs 1 handle in mono-functional analogs
Enables efficient diversification for SAR libraries
Based on functional group reactivity
Synthetic chemistry Medicinal chemistry Lead optimization

5-Amino-7-bromoisoindolin-1-one: Research & Industrial Applications


IDO1 Inhibitor Lead Discovery

Procure 5-amino-7-bromoisoindolin-1-one as a starting point for developing novel, potent IDO1 inhibitors for cancer immunotherapy. The 5-amino-7-bromo substitution pattern is a key pharmacophore for high-affinity IDO1 binding, as demonstrated by related analogs with low nanomolar IC50 values. [1] This compound can be used to generate focused libraries for SAR studies aimed at improving potency, selectivity, and drug-like properties.

ERK1/2 Inhibitor Optimization

Utilize this compound as a core scaffold for optimizing kinase inhibitors, particularly against ERK1/2. The 7-bromo substituent is critical for achieving high potency, as shown by SAR studies where its presence increases inhibitory activity by several orders of magnitude. [2] The 5-amino group provides a vector for further modification to fine-tune selectivity and pharmacokinetics.

Accelerated Chemical Probe Synthesis

Leverage the dual functionality of the 5-amino and 7-bromo groups for rapid, parallel synthesis of diverse chemical probes. This allows for the efficient exploration of biological targets through techniques like affinity chromatography and photoaffinity labeling. The orthogonal reactivity enables streamlined conjugation to biotin, fluorophores, or solid supports without complex protecting group strategies. [3]

Application
Selection Property
Validation Focus
IDO1 inhibitor lead generation
5-Amino-7-bromo pharmacophore context
IDO1 inhibition assay endpoints
ERK1/2 inhibitor optimization
7-Bromo substitution for kinase binding
Kinase selectivity panel review
Chemical probe synthesis
Dual orthogonal reactivity
Conjugation efficiency and library yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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